1-Cyclopropoxy-4-ethyl-2-iodobenzene
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Overview
Description
1-Cyclopropoxy-4-ethyl-2-iodobenzene is an organic compound with the molecular formula C11H13IO. It is characterized by the presence of a cyclopropoxy group, an ethyl group, and an iodine atom attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions often include mild temperatures and the use of organic solvents.
Industrial Production Methods: While specific industrial production methods for 1-Cyclopropoxy-4-ethyl-2-iodobenzene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropoxy-4-ethyl-2-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
1-Cyclopropoxy-4-ethyl-2-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Cyclopropoxy-4-ethyl-2-iodobenzene exerts its effects depends on its interaction with molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
- 1-Cyclopropoxy-4-methyl-2-iodobenzene
- 1-Cyclopropoxy-4-ethyl-2-bromobenzene
- 1-Cyclopropoxy-4-ethyl-2-chlorobenzene
Uniqueness: 1-Cyclopropoxy-4-ethyl-2-iodobenzene is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where iodine’s properties are advantageous .
Properties
Molecular Formula |
C11H13IO |
---|---|
Molecular Weight |
288.12 g/mol |
IUPAC Name |
1-cyclopropyloxy-4-ethyl-2-iodobenzene |
InChI |
InChI=1S/C11H13IO/c1-2-8-3-6-11(10(12)7-8)13-9-4-5-9/h3,6-7,9H,2,4-5H2,1H3 |
InChI Key |
MWBXUNYWXWUPPB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC2CC2)I |
Origin of Product |
United States |
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